(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate
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Overview
Description
(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate is an organic compound characterized by the presence of a sulfonamide group attached to a pent-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then subjected to esterification with methyl acrylate under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the double bond in the pent-2-enoate moiety, converting it to a saturated ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the sulfonamide group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development and enzyme inhibition studies.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate involves its interaction with biological targets through the sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The ester moiety may also contribute to the compound’s overall bioactivity by facilitating cellular uptake and distribution.
Comparison with Similar Compounds
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group and exhibit similar biological activities.
Esters: Methyl acrylate and methyl methacrylate are structurally related esters that can undergo similar chemical reactions.
Uniqueness: (E)-Methyl 5-(4-methylphenylsulfonamido)pent-2-enoate is unique due to the combination of the sulfonamide and ester functionalities within a single molecule
Properties
IUPAC Name |
methyl (E)-5-[(4-methylphenyl)sulfonylamino]pent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-11-6-8-12(9-7-11)19(16,17)14-10-4-3-5-13(15)18-2/h3,5-9,14H,4,10H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQQOOUTVEYPF-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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